molecular formula C7H9F2N3 B13271305 {[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine

{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine

Cat. No.: B13271305
M. Wt: 173.16 g/mol
InChI Key: ZZORKBQRWXHKMD-UHFFFAOYSA-N
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Description

{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine is a chemical compound with the molecular formula C7H9F2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine typically involves the reaction of a pyrimidine derivative with a difluoromethylating agent. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Difluoromethylation: The pyrimidine derivative is reacted with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group.

    Amination: The intermediate product is then subjected to amination to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl or methylamine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of {[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The difluoromethyl and methylamine groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[4-(Trifluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine: This compound has a trifluoromethyl group instead of a difluoromethyl group.

    {[4-(Chloromethyl)pyrimidin-2-yl]methyl}(methyl)amine: This compound has a chloromethyl group instead of a difluoromethyl group.

Uniqueness

{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-[4-(difluoromethyl)pyrimidin-2-yl]-N-methylmethanamine

InChI

InChI=1S/C7H9F2N3/c1-10-4-6-11-3-2-5(12-6)7(8)9/h2-3,7,10H,4H2,1H3

InChI Key

ZZORKBQRWXHKMD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=N1)C(F)F

Origin of Product

United States

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